6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-ethyl-4-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-13-6-7-16-15(10-13)14(11-17(19)20-16)12-18-8-4-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSQPUKOLPPFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the condensation of 6-ethyl-2H-chromen-2-one with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and modulate signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares substituents, synthetic routes, and key properties of 6-ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one with related coumarin derivatives:
Key Observations:
- Positional Influence : Substitutions at positions 3, 4, 6, 7, and 8 significantly alter bioactivity. For example, antifungal activity is observed with a 3-indole-carbonyl group , while antiviral activity correlates with 3-imidazo[2,1-b]thiazole substitution .
- Lipophilicity : Ethyl (target compound) or methyl () groups enhance lipophilicity compared to polar substituents like hydroxy or methoxy.
Physicochemical and Crystallographic Insights
- Crystal Packing: Derivatives like 7-(diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium perchlorate () exhibit twisted planar moieties, influencing solubility and solid-state interactions .
- Planarity and Solubility : Ethyl and piperidinylmethyl groups may reduce crystallinity compared to polar derivatives (e.g., 6-hydroxy-7-methoxy-4-methylcoumarin in ) .
Biological Activity
Overview
6-Ethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a heterocyclic compound belonging to the class of chromenones, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to various enzymes, inhibiting their activity and modulating cellular signaling pathways, which can lead to therapeutic outcomes in different disease models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromenone derivatives, including this compound. For instance, Mannich bases derived from hydroxycoumarins demonstrated significant antiproliferative activity against human cervical cancer cell lines (HeLa) using the MTT assay. The results indicated that certain derivatives exhibited over 60% inhibition of cell proliferation without notable cytotoxicity .
Table 1: Antiproliferative Activity of Chromenone Derivatives
| Compound | Concentration (mM) | % Inhibition | IC50 (mM) |
|---|---|---|---|
| This compound | 0.01 | 64% | 0.005 |
| 6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | 0.01 | 67.5% | 0.004 |
| Control (untreated) | - | 0% | - |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Coumarin derivatives have been reported to exhibit broad-spectrum antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The structure–activity relationship (SAR) studies suggest that modifications in the piperidine moiety can significantly influence the antimicrobial efficacy .
Case Studies
- Anticancer Efficacy : A study evaluating various chromenone derivatives found that specific structural modifications increased their potency against cancer cells. The study highlighted that compounds with o-dihydroxy configurations showed enhanced biological activity compared to those with m-dihydroxy substitutions .
- Enzyme Inhibition : Research on similar chromenone compounds indicated their potential as multi-target-directed ligands (MTDLs), particularly in neurodegenerative diseases like Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
